![molecular formula C9H6N2O2 B1313223 3-氧代-3,4-二氢-2H-苯并[b][1,4]噁嗪-6-碳腈 CAS No. 134997-74-3](/img/structure/B1313223.png)

3-氧代-3,4-二氢-2H-苯并[b][1,4]噁嗪-6-碳腈

描述

“3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile” is a chemical compound that is often used in organic synthesis reactions as an important intermediate . It can be used to synthesize biologically active compounds, such as drugs and pesticides .

Synthesis Analysis

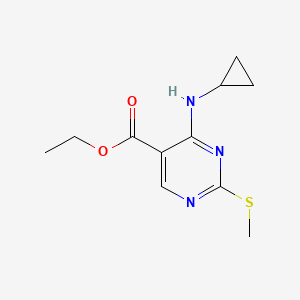

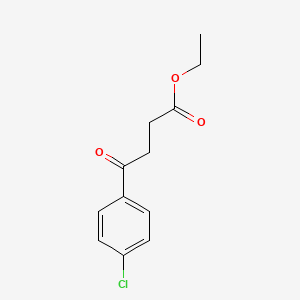

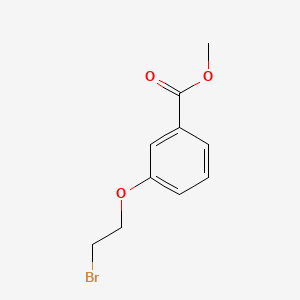

The synthesis of this compound has been described in various scientific papers. For instance, a flow chemistry approach has been used to create libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates . The synthesis process typically involves a series of chemical reactions, including the use of Hexane/ethyl acetate as an eluent .Molecular Structure Analysis

The molecular structure of “3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile” is represented by the formula C9H6N2O2 . The InChI code for this compound is 1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,5H2,(H,11,12) .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can react with other substances to form new compounds . The exact reactions it undergoes can depend on the conditions and the other substances present.科学研究应用

Application in Flow Chemistry

Field

Chemistry - Flow Chemistry

Summary of Application

The compound has been used in a simple flow chemistry approach to create libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, it involves a flow chemistry approach, which typically involves the use of a flow reactor, where chemical reactions take place in a tube or pipe .

Results or Outcomes

The results yielded a series of compounds in 38–87% yields .

Application in Medical Research

Field

Medicine - Pharmacology

Summary of Application

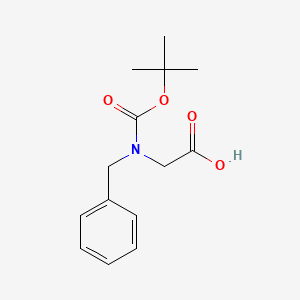

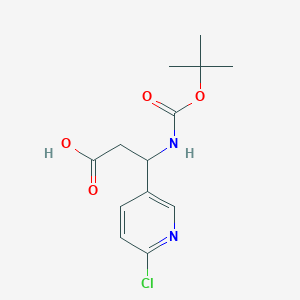

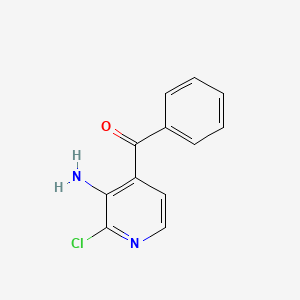

The compound has been synthesized into novel benzoxazine derivatives and evaluated for their potential as K+ channel openers. These compounds have potential applications as antiasthmatic, antiepileptic, and antihypertensive agents . Additionally, benzomorpholinone derivatives of the compound have been synthesized and evaluated as inhibitors of bromodomain and extra-terminal proteins (BETs), which play important roles in various diseases including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the sources. However, it involves the synthesis of benzoxazine derivatives and their subsequent evaluation for biological activity .

Results or Outcomes

The results showed that these compounds possess K+ channel opening activity and can inhibit BETs .

Application in Synthesis of Other Heterocyclic Compounds

Field

Chemistry - Organic Synthesis

Summary of Application

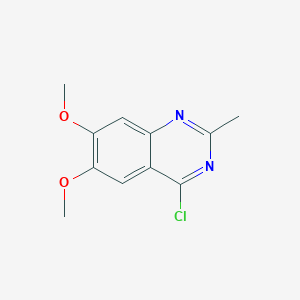

The benzoxazine nucleus is present in many pharmacologically active molecules and significant derivatives. They have been used as intermediates for the synthesis of other heterocyclic scaffolds of bioactive compounds .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of other heterocyclic compounds using benzoxazine derivatives .

Results or Outcomes

The results showed that these derivatives are very valuable in the chemistry of natural products due to the formation of acetal-glycosides in plants, which act as a plant’s own resistance factor towards insects, pests, fungi, and other microbial diseases .

Application in DNA Repair Processes

Field

Biology - DNA Repair

Summary of Application

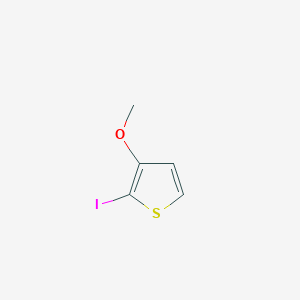

The compound has been synthesized into derivatives that facilitate DNA repair processes by catalyzing the poly (ADP)ribosylation (PARylation) of itself (automodification) or on an array of DNA damage repair-associated target proteins (heteromodification) such as topoisomerase I/II, p53, histones, DNA polymerases, and DNA ligases .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of derivatives of the compound and their subsequent evaluation for biological activity .

Results or Outcomes

The results showed that these compounds can facilitate DNA repair processes .

未来方向

属性

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBILQWUWLALFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443001 | |

| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile | |

CAS RN |

134997-74-3 | |

| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1313149.png)

![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)

![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)

![6-amino-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B1313160.png)

![1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B1313162.png)